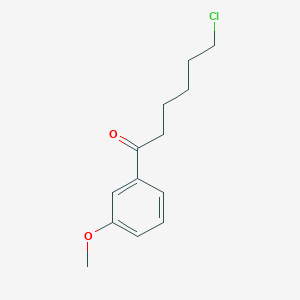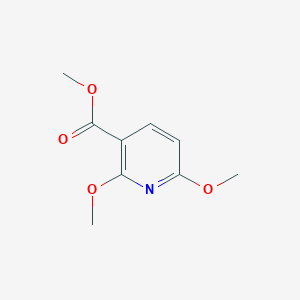
2-(2-Iodophenyl)propan-2-ol
Übersicht
Beschreibung
2-(2-Iodophenyl)propan-2-ol: is an organic compound with the chemical formula C9H11IO . It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a secondary alcohol group. This compound is used in various fields of research and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 2-(2-Iodophenyl)propan-2-ol involves the Grignard reaction.
Magnesium Turnings Method: Another method involves the use of magnesium turnings and methyl iodide in diethyl ether.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The iodine atom, being a good leaving group, can undergo nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid (H2CrO4), potassium permanganate (KMnO4).
Nucleophiles: Hydroxyl (OH), amine (NH2), thiol (SH).
Catalysts: Acid catalysts for esterification reactions.
Major Products:
Ketones: Formed from the oxidation of the secondary alcohol group.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Esters: Formed from esterification reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Iodophenyl)propan-2-ol is used as a building block in organic synthesis. It can be used to synthesize a variety of other compounds, including pharmaceuticals and materials.
Biology and Medicine: Due to its iodine content, this compound can be used as a labeling compound for tracing and positioning research in biological studies .
Industry: This compound is used in the production of drugs, pesticides, and dyes. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-(2-Iodophenyl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the secondary alcohol group. The iodine atom can act as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation and esterification. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzoic Acid: Similar in structure but contains a carboxylic acid group instead of a secondary alcohol.
2-Iodophenol: Contains a hydroxyl group directly attached to the benzene ring.
2-Iodoanisole: Contains a methoxy group attached to the benzene ring.
Uniqueness: 2-(2-Iodophenyl)propan-2-ol is unique due to the combination of the iodine atom and the secondary alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-(2-iodophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCRUZWIKKVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467643 | |
| Record name | 2-(2-iodophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-05-2 | |
| Record name | 2-Iodo-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69352-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-iodophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(2-Iodophenyl)propan-2-ol in the context of the provided research?
A1: The research papers highlight the use of this compound as a precursor in the synthesis of a trifluoromethyl transfer agent: 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole [, ]. This reagent is valuable for introducing trifluoromethyl groups into molecules, which is a significant transformation in organic synthesis, particularly for medicinal chemistry and materials science.
Q2: Can you describe the synthesis method utilizing this compound for this reagent and its advantages?
A2: Method C in the research describes reacting this compound with N-trifluoromethylthiosaccharin in the presence of triethylamine and dichloromethane []. This reaction yields the desired 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole with an impressive 85% yield. This method is advantageous due to its mild reaction conditions (room temperature), readily available starting materials, and high efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)






![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)




